Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester
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Overview
Description
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester typically involves multi-step organic reactions. One common approach is the base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives . This method allows for the convenient construction of the pyrrolo[3,4-c]pyrazole skeleton.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield a variety of functionalized derivatives.
Scientific Research Applications
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) 3-ethyl ester
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C25H28FN5O3 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[(1S)-2-(dimethylamino)-1-phenylethyl] 3-[(4-fluorobenzoyl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C25H28FN5O3/c1-25(2)21-19(22(29-28-21)27-23(32)17-10-12-18(26)13-11-17)14-31(25)24(33)34-20(15-30(3)4)16-8-6-5-7-9-16/h5-13,20H,14-15H2,1-4H3,(H2,27,28,29,32)/t20-/m1/s1 |
InChI Key |
XFMZYCHKCPPZQW-HXUWFJFHSA-N |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)O[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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